molecular formula C8H12N2O4 B8447090 (+-)-4-(Acetyloxy)-2-oxo-1-pyrrolidineacetamide CAS No. 88877-57-0

(+-)-4-(Acetyloxy)-2-oxo-1-pyrrolidineacetamide

Cat. No. B8447090
Key on ui cas rn: 88877-57-0
M. Wt: 200.19 g/mol
InChI Key: RWKHIXGKAQQZLM-UHFFFAOYSA-N
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Patent
US04118396

Procedure details

A mixture of 5.53 g 2-(4-hydroxypyrrolidin-2-on-1-yl) acetamide and 44.3 ml acetyl chloride is refluxed for 15 minutes. It is then cooled, the solvent is evaporated in vacuo and the residue oil taken up with a small quantity of aqueous sodium bicarbonate, and solid sodium bicarbonate is added under stirring until neutrality. Most of the water contained in the mixture is removed by treatment in vacuo with methylisobutylketone, the residue is taken up with methylene chloride, made anhydrous over sodium sulphate and evaporated in vacuo. The residue oil is slurried into isopropyl alcohol/ethyl ether and crystallized from isopropyl alcohol/isopropyl ether (20:80) to obtain 2-(4-acetoxypyrrolidin-2-on-1-yl) acetamide, which purified by chromatography melts at 84°-86° C.
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
44.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][N:5]([CH2:7][C:8]([NH2:10])=[O:9])[C:4](=[O:11])[CH2:3]1.[C:12](Cl)(=[O:14])[CH3:13]>>[C:12]([O:1][CH:2]1[CH2:6][N:5]([CH2:7][C:8]([NH2:10])=[O:9])[C:4](=[O:11])[CH2:3]1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
5.53 g
Type
reactant
Smiles
OC1CC(N(C1)CC(=O)N)=O
Name
Quantity
44.3 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring until neutrality
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in vacuo
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
is removed by treatment in vacuo with methylisobutylketone
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
crystallized from isopropyl alcohol/isopropyl ether (20:80)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1CC(N(C1)CC(=O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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